molecular formula C9H7ClN2O B15247336 (1-Chlorophthalazin-6-yl)methanol

(1-Chlorophthalazin-6-yl)methanol

Cat. No.: B15247336
M. Wt: 194.62 g/mol
InChI Key: DGGILHFOCJBVBT-UHFFFAOYSA-N
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Description

(1-Chlorophthalazin-6-yl)methanol: is a chemical compound with the molecular formula C8H6ClNO It is a derivative of phthalazine, a bicyclic aromatic compound, and contains a chlorine atom and a hydroxymethyl group attached to the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chlorophthalazin-6-yl)methanol typically involves the chlorination of phthalazine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of phthalazine with thionyl chloride to introduce the chlorine atom, followed by the reaction with formaldehyde to introduce the hydroxymethyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: (1-Chlorophthalazin-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form the corresponding phthalazin-6-ylmethanol.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium azide or alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry: (1-Chlorophthalazin-6-yl)methanol is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in modulating biological pathways and can be used in the study of enzyme inhibitors and receptor ligands .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They have shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, dyes, and other advanced materials .

Mechanism of Action

The mechanism of action of (1-Chlorophthalazin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

    Phthalazin-6-ylmethanol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    (1-Bromophthalazin-6-yl)methanol:

    (1-Fluorophthalazin-6-yl)methanol: Contains a fluorine atom, which can significantly alter the compound’s properties due to the high electronegativity of fluorine.

Uniqueness: (1-Chlorophthalazin-6-yl)methanol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activityAdditionally, the compound’s structure enables it to interact with specific molecular targets, making it valuable in scientific research and industrial applications .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

(1-chlorophthalazin-6-yl)methanol

InChI

InChI=1S/C9H7ClN2O/c10-9-8-2-1-6(5-13)3-7(8)4-11-12-9/h1-4,13H,5H2

InChI Key

DGGILHFOCJBVBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NC=C2C=C1CO)Cl

Origin of Product

United States

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